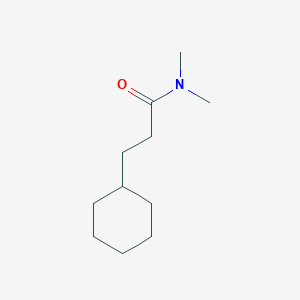

N,N-Dimethyl-3-(cyclohexyl)-propanamide

Description

Properties

IUPAC Name |

3-cyclohexyl-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWAWQIDTXAJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n Dimethyl 3 Cyclohexyl Propanamide

Amidation Reactions for Propanamide Synthesis

The direct formation of the amide bond between a carboxylic acid derivative and an amine is a cornerstone of organic synthesis. For N,N-Dimethyl-3-(cyclohexyl)-propanamide, this involves the reaction of a 3-cyclohexylpropanoic acid precursor with dimethylamine (B145610).

Coupling Reagent-Mediated Approaches (e.g., Dicyclohexylcarbodiimide (DCC) Coupling)

Coupling reagents are widely employed to facilitate the formation of amide bonds by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling agent for this purpose. The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards amines.

The general mechanism involves the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon of the carbodiimide. This forms the O-acylisourea intermediate. The subsequent nucleophilic attack by dimethylamine on the carbonyl carbon of this intermediate leads to the formation of the desired amide and the byproduct, dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration. wikipedia.org

To minimize potential side reactions and racemization (if a chiral center is present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. nih.gov These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards the amine. nih.gov

| Parameter | Value/Condition | Reference |

| Carboxylic Acid | 3-Cyclohexylpropanoic acid | researchgate.netresearchgate.net |

| Amine | Dimethylamine | nih.gov |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | nih.gov |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | nih.gov |

| Temperature | 0 °C to Room Temperature | wikipedia.org |

| Byproduct | Dicyclohexylurea (DCU) | wikipedia.org |

Acyl Halide and Anhydride (B1165640) Strategies

A more traditional and highly effective method for amide synthesis involves the use of activated carboxylic acid derivatives such as acyl halides and anhydrides. These reagents are more electrophilic than the corresponding carboxylic acid and react readily with amines.

Acyl Halide Strategy: 3-Cyclohexylpropanoic acid can be converted to its more reactive acyl chloride, 3-cyclohexylpropanoyl chloride, using a variety of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with dimethylamine to form this compound. nih.gov This reaction is typically rapid and exothermic, often requiring cooling and the presence of a base (such as pyridine (B92270) or an excess of the amine) to neutralize the hydrochloric acid byproduct. wikipedia.org

Anhydride Strategy: Symmetrical or mixed anhydrides of 3-cyclohexylpropanoic acid can also be used. The reaction of an acid anhydride with an amine yields the corresponding amide and a carboxylate salt. While effective, this method is less atom-economical than the acyl halide approach if a symmetrical anhydride is used, as one equivalent of the carboxylic acid is lost as the leaving group.

| Starting Material | Reagent(s) | Intermediate | Final Product | Reference |

| 3-Cyclohexylpropanoic acid | SOCl₂ or (COCl)₂ | 3-Cyclohexylpropanoyl chloride | This compound | wikipedia.orgnih.gov |

| 3-Cyclohexylpropanoic acid | Acetic anhydride (example) | Mixed anhydride | This compound |

Azide (B81097) Coupling Methods for Propanamide Formation

Azide-based coupling methods provide another route to amide bond formation. In a Curtius-type rearrangement, a carboxylic acid can be converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by conversion to the acyl chloride followed by reaction with sodium azide. The acyl azide can then react with an amine to form the amide. While the Curtius rearrangement itself leads to an isocyanate which can then react with an amine, the acyl azide intermediate can also undergo direct nucleophilic attack by an amine to form the amide, particularly at lower temperatures.

This method is often used in peptide synthesis and can be advantageous due to the mild reaction conditions. The formation of the acyl azide from the carboxylic acid can be achieved using various reagents. The subsequent reaction with dimethylamine would yield the target propanamide.

Stereoselective Synthesis of this compound Enantiomers

In cases where the cyclohexyl ring or the propyl chain contains a stereocenter, the stereoselective synthesis of a single enantiomer of this compound may be required. One powerful strategy for achieving this is the use of chiral auxiliaries. nih.gov

Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions. nih.gov For the synthesis of a specific enantiomer of this compound, one could envision a synthetic route starting with an achiral precursor where the chirality is introduced via an auxiliary-controlled reaction.

For example, a chiral oxazolidinone can be acylated with a suitable propionyl derivative. The resulting N-acyloxazolidinone can then undergo a diastereoselective alkylation at the α-position of the carbonyl group with a cyclohexylmethyl halide. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. nih.gov Subsequent cleavage of the chiral auxiliary, for instance by reaction with dimethylamine, would yield the desired enantiomerically enriched this compound. nih.gov

| Step | Description | Key Reagents/Features | Reference |

| 1. Acylation | Attachment of the propanoyl group to the chiral auxiliary. | Chiral oxazolidinone, propionyl chloride | nih.gov |

| 2. Enolate Formation | Deprotonation to form a stereochemically defined enolate. | Lithium diisopropylamide (LDA) or other base | nih.gov |

| 3. Alkylation | Diastereoselective reaction with a cyclohexyl-containing electrophile. | Cyclohexylmethyl halide | nih.gov |

| 4. Auxiliary Cleavage | Removal of the chiral auxiliary to form the final amide. | Dimethylamine | nih.gov |

Catalytic Transformations in Propanamide Synthesis

Catalytic methods offer an efficient and atom-economical approach to amide synthesis, often proceeding under mild conditions with high functional group tolerance.

Transition Metal-Catalyzed Amidation (e.g., Palladium-Catalyzed Aminocarbonylation)

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from organic halides, carbon monoxide, and an amine. This reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladoyl intermediate. Subsequent reductive elimination with an amine yields the amide and regenerates the palladium(0) catalyst.

For the synthesis of this compound, a suitable substrate would be a 2-cyclohexylethyl halide. The reaction would be carried out in the presence of a palladium catalyst, a source of carbon monoxide (which can be a gas or a CO-releasing molecule), and dimethylamine. The choice of ligands for the palladium catalyst is crucial and can influence the efficiency and selectivity of the reaction.

| Parameter | Description | Example Reagents/Conditions | Reference |

| Substrate | Organic halide | 2-Cyclohexylethyl iodide/bromide | |

| Catalyst | Palladium complex | Pd(OAc)₂, Pd(PPh₃)₄ | |

| Carbonyl Source | Carbon monoxide gas or surrogate | CO (g), Mo(CO)₆ | |

| Amine | Nucleophile | Dimethylamine | |

| Solvent | Aprotic polar solvent | Toluene, DMF |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metal catalysts. For the direct amidation of carboxylic acids, boron-based organocatalysts, such as boric acid and various arylboronic acids, have proven to be particularly effective. These catalysts facilitate the condensation of a carboxylic acid and an amine by activating the carboxylic acid, typically through the formation of a reactive acylboronate or a mixed anhydride intermediate.

The direct synthesis of this compound can be achieved by reacting 3-cyclohexylpropanoic acid with dimethylamine in the presence of a catalytic amount of an organoboron compound. Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid, are often employed to enhance catalytic activity. The reaction typically requires heating under conditions that allow for the removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus, to drive the equilibrium towards amide formation.

A general proposed mechanism for boronic acid-catalyzed amidation involves the initial reaction between the carboxylic acid and the boronic acid to form an acyloxyboronic acid or a related anhydride species. This intermediate is more electrophilic than the parent carboxylic acid and is readily attacked by the amine nucleophile (dimethylamine). The subsequent collapse of the tetrahedral intermediate yields the desired amide and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle. The efficiency of the reaction is dependent on the specific catalyst used, the solvent, and the reaction temperature.

Table 1: Representative Organocatalytic Amidation of 3-Cyclohexylpropanoic Acid

| Catalyst (mol%) | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Boric Acid (10) | Dimethylamine | Toluene | 110 (reflux) | 16-24 | ~85-95 |

| 3,4,5-Trifluorophenylboronic Acid (5) | Dimethylamine | Toluene | 110 (reflux) | 12-18 | >90 |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid (5) | Dimethylamine | Fluorobenzene | 85 (reflux) | 10-16 | >95 |

Note: The data in this table is representative and compiled from general findings on boronic acid-catalyzed amidations of aliphatic carboxylic acids. Specific yields for this compound may vary.

Functional Group Interconversion Routes to this compound

A common and efficient method for preparing tertiary amides is the direct aminolysis of esters. In this route, an ester derivative of 3-cyclohexylpropanoic acid, such as methyl 3-cyclohexylpropanoate, is treated with dimethylamine. While this reaction can be slow at room temperature, it can be significantly accelerated by heating or by the use of a catalyst. A patent for the synthesis of related N,N-dimethylamides describes the use of a sodium methoxide (B1231860) catalyst to facilitate the reaction between a methyl ester and dimethylamine, achieving high yields at moderate temperatures (40-50°C). This method avoids the need to prepare a more reactive acyl chloride and often results in a cleaner reaction with simpler purification.

Alternatively, the synthesis can proceed through a hydrazide intermediate. First, methyl 3-cyclohexylpropanoate is converted to 3-cyclohexylpropanehydrazide by reaction with hydrazine (B178648) hydrate, typically by refluxing in an alcoholic solvent like propan-2-ol. The resulting hydrazide is a stable, crystalline solid that can be isolated and purified. While hydrazides can be converted to amides, this is a less direct route for preparing a simple N,N-dimethylamide compared to direct aminolysis of the ester. The conversion of the hydrazide would require further steps, making the direct ester aminolysis the more atom-economical and straightforward pathway for this specific target.

Table 2: Synthesis via Ester or Hydrazide Intermediates

| Starting Material | Reagent(s) | Conditions | Intermediate | Final Product Yield (%) |

| Methyl 3-cyclohexylpropanoate | 1. Dimethylamine, 2. NaOMe (cat.) | Methanol, 40-50°C, 1-2h | N/A | >90 |

| Methyl 3-cyclohexylpropanoate | Hydrazine hydrate | Propan-2-ol, reflux, 4-6h | 3-Cyclohexylpropanehydrazide | >85 (for hydrazide) |

Note: The data is based on established procedures for similar compounds. The final yield for the conversion of the hydrazide to the N,N-dimethylamide is not provided as this is a less common route.

The synthesis of this compound through ring-opening or rearrangement of a cyclohexyl precursor represents a non-traditional and more complex approach. Such strategies are not commonly employed for the synthesis of this specific linear amide structure, as more direct methods are readily available.

A hypothetical, multi-step pathway could be envisioned starting from a ketone precursor like 1-acetyl-1-cyclohexylacetone. A Baeyer-Villiger oxidation of this diketone could potentially lead to a lactone (a cyclic ester). The regioselectivity of the oxygen insertion in the Baeyer-Villiger reaction is a critical factor, with the more substituted carbon atom typically migrating. Following the formation of the appropriate lactone, a ring-opening reaction with dimethylamine would be required to yield the final amide. This aminolysis of the lactone would cleave the ester bond to form the hydroxyamide, which would then require reduction of the hydroxyl group to complete the synthesis.

Sustainable and Green Chemistry Synthetic Pathways for this compound

The principles of green chemistry encourage the development of synthetic methods that are environmentally benign, atom-economical, and energy-efficient. Several modern approaches to amide bond formation align with these principles and are applicable to the synthesis of this compound.

Enzymatic Catalysis: Biocatalysis offers a highly sustainable route to amide synthesis. The enzyme Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, can effectively catalyze the direct amidation of carboxylic acids and amines. youtube.com The reaction between 3-cyclohexylpropanoic acid and dimethylamine could be performed in a green solvent, such as cyclopentyl methyl ether (CPME), at moderate temperatures (e.g., 60°C). youtube.com This method avoids the use of hazardous reagents and coupling agents, with water being the only byproduct. youtube.com The high selectivity of the enzyme often leads to a very pure product, minimizing the need for extensive purification. youtube.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for amide synthesis. A direct amidation of 3-cyclohexylpropanoic acid with dimethylamine can be performed under solvent-free conditions or in a high-boiling green solvent. Catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used in minute quantities to promote the reaction under microwave heating. This approach offers a significant improvement in reaction speed and efficiency compared to conventional heating methods.

Catalysis with Recyclable Systems: The organocatalytic methods discussed previously (Section 2.3.2) using boronic acids can be rendered more sustainable by immobilizing the catalyst on a solid support, such as a polymer resin. This allows for easy separation of the catalyst from the reaction mixture by simple filtration and enables its reuse over multiple reaction cycles, reducing waste and cost.

Table 3: Comparison of Green Synthetic Pathways

| Method | Catalyst | Solvent | Key Advantages |

| Enzymatic Catalysis | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME) | Mild conditions, high selectivity, biodegradable catalyst, no hazardous byproducts. youtube.com |

| Microwave-Assisted | Ceric Ammonium Nitrate (CAN) | Solvent-free or green solvent | Rapid reaction times, reduced energy consumption, minimal catalyst loading. |

| Supported Organocatalysis | Resin-supported boronic acid | Toluene or other suitable solvent | Catalyst recyclability, reduced waste, high yields. |

Chemical Reactivity and Transformational Chemistry of N,n Dimethyl 3 Cyclohexyl Propanamide

Reactions of the Amide Functional Group

The N,N-disubstituted amide group in N,N-Dimethyl-3-(cyclohexyl)-propanamide is the most reactive site for many chemical transformations. Its reactivity is characterized by nucleophilic acyl substitution and the formation of amidate intermediates.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides. However, amides are the least reactive among these derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. orgoreview.com Consequently, harsh reaction conditions are often required to effect these transformations.

Hydrolysis: The hydrolysis of this compound to 3-cyclohexylpropanoic acid and dimethylamine (B145610) can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. However, due to the poor leaving group ability of the dimethylamide anion, this reaction is generally less facile than acid-catalyzed hydrolysis. chemistrysteps.com

| Reaction | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3-Cyclohexylpropanoic acid + Dimethylamine |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Sodium 3-cyclohexylpropanoate + Dimethylamine |

Reduction: Tertiary amides like this compound can be reduced to the corresponding tertiary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, as less reactive reagents like sodium borohydride (B1222165) are ineffective. ucalgary.cachemistrysteps.com The reaction proceeds via a two-step mechanism involving the initial formation of a tetrahedral intermediate, which then collapses to an iminium ion. A second hydride attack on the iminium ion yields the final amine product, N,N-dimethyl-3-(cyclohexyl)-propan-1-amine. masterorganicchemistry.comlibretexts.org

| Reaction | Reagent | Product |

| Reduction | 1. LiAlH₄, Ether/THF2. H₂O workup | N,N-Dimethyl-3-(cyclohexyl)-propan-1-amine |

Reaction with Organometallic Reagents: The reaction of tertiary amides with organometallic reagents such as Grignard or organolithium reagents can be complex. While amides are generally less reactive towards these nucleophiles than esters or ketones, reaction can occur, typically leading to the formation of a ketone after hydrolysis of the initial adduct. youtube.comlibretexts.org However, the reaction can be difficult to control and may not proceed cleanly. youtube.com

Amidate Formation and Reactivity

Amide enolates, also known as amidates, can be formed by the deprotonation of the α-carbon to the carbonyl group. This requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). youtube.comlibretexts.org Only tertiary amides can form enolates, as primary and secondary amides are deprotonated at the nitrogen. youtube.com The resulting amidate of this compound is a powerful nucleophile and can participate in various C-C bond-forming reactions. orgoreview.com

Alkylation: The amidate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. orgoreview.com

Aldol-type Reactions: The amidate can add to aldehydes and ketones to form β-hydroxy amides. youtube.com

| Intermediate | Formation Reagent | Subsequent Reactions |

| Amidate (α-enolate) | Lithium diisopropylamide (LDA) | Alkylation, Aldol additions |

Reactivity of the Cyclohexyl Moiety

The cyclohexane (B81311) ring is a saturated carbocycle and is generally less reactive than the amide functional group. Its reactions typically involve free radical processes or transformations on functionalized derivatives.

Oxidative Transformations of the Cyclohexane Ring

The C-H bonds of the cyclohexane ring can be oxidized under specific conditions. Catalytic oxidation, often employing transition metal catalysts, can lead to the formation of cyclohexanols and cyclohexanones. nankai.edu.cnmdpi.compsu.edu The regioselectivity of this oxidation can be influenced by the catalyst and reaction conditions.

| Reaction Type | Typical Reagents | Potential Products |

| Catalytic Oxidation | Metal catalysts (e.g., Co, Mn, Fe), O₂ or other oxidants | Hydroxylated and ketonic derivatives of the cyclohexyl ring |

Electrophilic Substitution on Functionalized Cyclohexyl Rings

Electrophilic substitution on a saturated carbocyclic ring like cyclohexane is not a common reaction as the ring lacks the π-electron system of aromatic compounds that facilitates such reactions. dtic.milacs.org However, recent advances have shown that C-H activation across saturated carbocycles is possible using specialized catalytic systems, opening up new avenues for functionalization. scripps.edu Free-radical halogenation is a more common pathway for substitution on alkanes and cycloalkanes.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, cyclohexane can undergo free-radical halogenation. studyorgo.com The regioselectivity of this reaction is dependent on the halogen used. Bromination is highly selective for the most substituted carbon, while chlorination is less selective. youtube.comchemistrysteps.commasterorganicchemistry.com For this compound, this would likely lead to a mixture of halogenated products on the cyclohexyl ring, with a preference for the tertiary position if one were present, or the various secondary positions.

| Reaction | Reagents | General Outcome |

| Free-Radical Bromination | Br₂, UV light or initiator | Selective bromination at the most substituted C-H bond of the cyclohexyl ring. |

| Free-Radical Chlorination | Cl₂, UV light or initiator | Less selective chlorination, leading to a mixture of chlorinated cyclohexyl isomers. |

Reactions at the Propanamide Aliphatic Chain

The three-carbon aliphatic chain connecting the amide and cyclohexyl moieties also presents opportunities for chemical modification, particularly at the α and β positions relative to the carbonyl group.

α-Functionalization: As discussed in the context of amidate formation (Section 4.1.2), the α-position can be deprotonated with a strong base like LDA to form an enolate, which can then be alkylated or undergo other reactions with electrophiles. orgoreview.comyoutube.com Direct α-halogenation of amides is also a known transformation. acs.org

β-Functionalization: The functionalization of the β-C-H bond of aliphatic amides is a more challenging transformation but has been achieved using advanced catalytic methods, often involving palladium catalysis. nih.govchemrxiv.orgnih.govacs.org These reactions can introduce aryl or other functional groups at the β-position of the propanamide chain.

| Position | Reaction Type | Key Reagents/Catalysts |

| α-position | Enolate Alkylation | 1. LDA2. Alkyl halide |

| α-position | Halogenation | Halogenating agents |

| β-position | C-H Arylation | Pd catalysts, specific ligands |

α-Carbon Reactivity (e.g., Deprotonation and Alkylation)

The carbon atom adjacent to the carbonyl group (the α-carbon) in amides exhibits notable reactivity. While the protons on this carbon are not highly acidic, with a pKa value typically around 30, they can be removed by a strong, non-nucleophilic base. youtube.com Only tertiary amides, such as this compound, which lack acidic N-H protons, can be effectively deprotonated to form an amide enolate without competing side reactions at the nitrogen atom. youtube.com

The deprotonation is typically achieved using lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting amide enolate is a potent nucleophile. This enolate can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation reactions. youtube.com

Reaction Scheme: α-Alkylation

Deprotonation: this compound is treated with LDA to generate the corresponding amide enolate.

Alkylation: The enolate is then exposed to an electrophilic alkylating agent, such as a primary alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). The nucleophilic α-carbon attacks the electrophile in an S_N2 reaction, forming a new, substituted amide. youtube.com

This two-step sequence provides a reliable method for introducing various substituents at the α-position, highlighting the synthetic utility of this reactive site.

Table 1: Examples of Potential α-Alkylation Reactions

| Electrophile | Reagent Example | Product |

|---|---|---|

| Methyl | Iodomethane (CH₃I) | N,N-Dimethyl-3-(cyclohexyl)-2-methylpropanamide |

| Ethyl | Iodoethane (CH₃CH₂I) | N,N-Dimethyl-3-(cyclohexyl)-2-ethylpropanamide |

| Benzyl | Benzyl Bromide (C₆H₅CH₂Br) | N,N-Dimethyl-3-(cyclohexyl)-2-benzylpropanamide |

Hydrogen Abstraction Reactions

Hydrogen Abstraction Reactions (HAR) involve the removal of a hydrogen atom by a radical species. nih.gov The susceptibility of a C-H bond to abstraction depends on its bond dissociation energy (BDE), with weaker bonds being more reactive. In this compound, several distinct types of hydrogen atoms are present, each with different potential for abstraction.

α-Carbon Hydrogens: The C-H bonds at the α-position to the carbonyl are activated and consequently weakened due to the resonance-stabilizing effect of the adjacent carbonyl group on the resulting radical.

Cyclohexyl Hydrogens: The C-H bonds on the cyclohexyl ring include both axial and equatorial hydrogens. Tertiary C-H bonds (if a substituted cyclohexane were used) are generally weaker than secondary C-H bonds. The hydrogens on the carbon attached to the propyl chain are secondary.

Propyl Chain Hydrogens (β and γ): The hydrogens at the β-position (adjacent to the cyclohexyl ring) and on the N-methyl groups are less activated than the α-hydrogens.

N-Methyl Hydrogens: The hydrogens on the methyl groups attached to the nitrogen are generally less reactive towards abstraction compared to the α-hydrogens.

The initial step in many radical-mediated reactions is hydrogen abstraction. nih.gov In the presence of a radical initiator, the α-hydrogens are the most likely site for abstraction due to the stability of the resulting α-carbonyl radical. The solvent can also play a role in the kinetics and thermodynamics of HAR. nih.gov

Derivatization Strategies for this compound

Tertiary amides are among the least reactive carboxylic acid derivatives, often requiring harsh conditions for transformation. youtube.com However, several strategies can be employed to derivatize this compound.

α-Carbon Functionalization: As detailed in section 4.3.1, the formation of an amide enolate allows for the introduction of a wide array of functional groups at the α-position through reactions with various electrophiles. youtube.com This represents a powerful method for creating derivatives with modified steric and electronic properties near the amide core.

Reduction of the Amide Carbonyl: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LAH). youtube.com This reaction converts the amide into a tertiary amine, fundamentally altering the compound's chemical nature, basicity, and reactivity.

Reaction: this compound + LiAlH₄ → N,N-Dimethyl-3-cyclohexylpropan-1-amine

Hydrolysis: While technically a degradation rather than a derivatization, hydrolysis of the amide bond can be achieved under forcing acidic or basic conditions with prolonged heating. youtube.com This reaction breaks the molecule into its constituent carboxylic acid and amine, which can then be isolated and used in further syntheses.

Acid Hydrolysis: Yields 3-cyclohexylpropanoic acid and a dimethylammonium salt. youtube.com

Base Hydrolysis: Yields a carboxylate salt (e.g., sodium 3-cyclohexylpropanoate) and dimethylamine. youtube.com

Table 2: Summary of Derivatization Strategies

| Reaction Type | Reagents | Functional Group Transformation | Product Class |

|---|---|---|---|

| α-Alkylation | 1. LDA2. R-X (Alkyl Halide) | C-H → C-R at α-carbon | Substituted Tertiary Amide |

| Reduction | LiAlH₄, then H₂O | C=O → CH₂ | Tertiary Amine |

Solvation Studies of this compound in Various Solvent Systems

The solvation behavior of this compound is complex due to its amphiphilic nature, possessing a large, non-polar cyclohexyl group and a highly polar tertiary amide group. The way it interacts with a solvent depends heavily on the solvent's properties. psu.edu

Spectroscopic and calorimetric studies on similar amides reveal that solvation is a result of specific solute-solvent interactions and the energetic cost of creating a cavity in the solvent. nih.govmdpi.com

Polar Protic Solvents (e.g., Water, Methanol): In these solvents, the dominant interaction involves the formation of hydrogen bonds between the solvent's hydroxyl protons and the lone electron pairs of the amide's carbonyl oxygen. nih.gov The bulky, non-polar cyclohexyl and alkyl groups will induce a hydrophobic effect, leading to the organization of solvent molecules around them, which can be entropically unfavorable.

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents cannot act as hydrogen bond donors but can be hydrogen bond acceptors. They will primarily solvate the molecule through dipole-dipole interactions with the polar amide group. nih.gov Studies on simple amides in DMSO show strong interactions between the solvent and the amide functionality. nih.gov

Non-Polar Solvents (e.g., Cyclohexane, Toluene): In non-polar solvents, solvation is driven by weaker van der Waals forces (London dispersion forces). The large, non-polar cyclohexyl moiety will interact favorably with these solvents. However, the highly polar amide group is poorly solvated, which can lead to solute-solute interactions, such as dipole-dipole stacking or even aggregation at higher concentrations.

The balance of these interactions determines the solubility and conformational preferences of the molecule in a given solvent. acs.org

Table 3: Predicted Solvation Behavior of this compound

| Solvent Class | Primary Solute-Solvent Interactions | Favorable for | Unfavorable for |

|---|---|---|---|

| Polar Protic | Hydrogen bonding (solvent as donor) to C=O | Amide Group | Cyclohexyl Group (Hydrophobic Effect) |

| Polar Aprotic | Dipole-Dipole Interactions | Amide Group | Cyclohexyl Group |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide (LDA) |

| Tetrahydrofuran (THF) |

| Iodomethane |

| Benzyl bromide |

| Iodoethane |

| Allyl bromide |

| N,N-Dimethyl-3-(cyclohexyl)-2-methylpropanamide |

| N,N-Dimethyl-3-(cyclohexyl)-2-ethylpropanamide |

| N,N-Dimethyl-3-(cyclohexyl)-2-benzylpropanamide |

| N,N-Dimethyl-3-(cyclohexyl)-2-allylpropanamide |

| Lithium aluminum hydride (LAH) |

| N,N-Dimethyl-3-cyclohexylpropan-1-amine |

| 3-cyclohexylpropanoic acid |

| Dimethylamine |

| Dimethylammonium (ion) |

| Sodium 3-cyclohexylpropanoate |

| Water |

| Methanol |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Acetonitrile |

| Cyclohexane |

| Toluene |

| N-(2,3-dimethylcyclohexyl)propanamide |

Mechanistic Investigations of Reactions Involving N,n Dimethyl 3 Cyclohexyl Propanamide

Elucidation of Reaction Pathways and Intermediates

Without specific studies on N,N-Dimethyl-3-(cyclohexyl)-propanamide, one can only hypothesize potential reaction pathways based on general amide chemistry. The formation of the amide bond is a critical step. nih.gov For analogous amide syntheses, the reaction between a carboxylic acid and an amine can proceed through a tetrahedral intermediate. nih.govlibretexts.org The specific intermediates in the synthesis of this compound would depend on the chosen synthetic route. For example, if an acyl chloride is used, the reaction would proceed via nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction rates and the influence of reactant concentrations. researchgate.net A rate law for the formation of this compound would need to be determined experimentally by systematically varying the concentrations of the reactants (e.g., a 3-cyclohexylpropanoic acid derivative and dimethylamine) and measuring the initial reaction rates.

Temperature Dependence and Activation Parameters

The effect of temperature on the reaction rate would be studied to determine the activation energy (Ea) and other activation parameters, such as the enthalpy and entropy of activation. This is typically achieved by measuring the rate constant at different temperatures and applying the Arrhenius equation. This data is not available for the specified compound.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is crucial for understanding the reaction mechanism. rsc.org Its structure and energy can be inferred from experimental data, such as kinetic isotope effects, and through computational modeling. For amide formation, the transition state often involves the formation or breakdown of the tetrahedral intermediate. nih.gov However, no specific transition state analyses for reactions involving this compound have been reported.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.netrsc.orgresearchgate.netlancs.ac.uk For example, labeling the oxygen of the carboxylic acid group with ¹⁸O or replacing specific hydrogen atoms with deuterium could elucidate the mechanism of amide bond formation. There are no published isotopic labeling studies for this compound.

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating reaction mechanisms. rsc.orgchemrxiv.orgacs.org It can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and visualize molecular orbitals. rsc.org Such computational studies could provide significant insights into the mechanistic details of reactions involving this compound, but no such studies have been found in the literature.

Theoretical and Computational Chemistry Studies of N,n Dimethyl 3 Cyclohexyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms and the electronic landscape of a molecule.

Density Functional Theory (DFT) is a primary method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. riken.jp It is routinely used to determine optimized molecular geometries (bond lengths, bond angles, and dihedral angles) and electronic properties like total energy, dipole moment, and electrostatic potential. A typical DFT study on N,N-Dimethyl-3-(cyclohexyl)-propanamide would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. However, no such specific studies detailing the optimized geometry or electronic properties for this compound have been published.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Methods like Hartree-Fock (HF) provide a fundamental starting point, while more sophisticated methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) offer a "gold standard" for accuracy in computational chemistry. These high-accuracy calculations are computationally intensive, which often limits their application to smaller molecules. wikipedia.org A comprehensive study on This compound using these high-level methods is not available in the current body of scientific literature.

Conformational Analysis and Dynamics via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed view of conformational changes and dynamics. mdpi.com For a flexible molecule like This compound , which contains a rotatable cyclohexyl ring and several single bonds, an MD simulation would reveal its preferred shapes (conformers) and the energy barriers between them. Such an analysis would be crucial for understanding its interactions in a biological or chemical system. Regrettably, no papers publishing the results of MD simulations for this compound could be located.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing compounds. mdpi.com Quantum chemical calculations can determine the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum and the nuclear magnetic shielding tensors that translate to chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum. While experimental spectra for this compound may exist, a computational study predicting and interpreting these spectra is not documented.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. mdpi.com The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical stability. riken.jp An FMO analysis of This compound would provide significant insight into its potential chemical reactions, but this specific analysis has not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a tool used to study charge transfer, hyperconjugation, and other intramolecular interactions by transforming the complex molecular orbitals into localized, chemically intuitive bonding orbitals. mdpi.com This analysis provides a quantitative picture of the bonding and electronic delocalization within a molecule. For This compound , NBO analysis could clarify the nature of the amide bond and interactions involving the cyclohexyl ring. However, no NBO studies for this molecule are available in the research literature.

Computational Thermochemistry and Energetics of Reactions

Computational thermochemistry involves the calculation of thermodynamic properties of a molecule, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), using theoretical methods. These calculations are vital for understanding the stability of a compound and the energy changes associated with its reactions.

Ab initio and Density Functional Theory (DFT) are the primary methods used for these calculations. By solving approximations of the Schrödinger equation, these methods can determine the electronic energy of a molecule. This information, combined with calculations of vibrational frequencies, allows for the determination of thermochemical data. For a molecule like this compound, computational models would typically start by finding the lowest energy conformation of the molecule. Then, frequency calculations at a chosen level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) would be performed to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately the standard thermodynamic functions.

Due to the absence of specific published computational data for this compound, we can look at the experimentally determined thermochemical data for a closely related structural analog, N,N-dimethylpropanamide , which lacks the cyclohexyl group. This data, sourced from the NIST Chemistry WebBook, provides a baseline for the thermochemical properties of the N,N-dimethylamide functional group attached to a propyl chain. nist.gov The addition of the cyclohexyl group would be expected to make the enthalpy of formation and combustion more negative due to the increased molecular weight and number of C-C and C-H bonds.

Table 1: Experimental Thermochemical Properties of N,N-Dimethylpropanamide

This interactive table provides a summary of key experimental thermochemical data for the structural analog, N,N-dimethylpropanamide. The data is sourced from the NIST Chemistry WebBook. nist.gov

| Property | Value | Units | Phase |

| Enthalpy of Formation (ΔfH°gas) | -257.6 ± 1.2 | kJ/mol | Gas |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -3153.1 ± 1.0 | kJ/mol | Liquid |

| Enthalpy of Vaporization (ΔvapH°) | 49.8 ± 0.4 | kJ/mol | Gas |

| Constant Pressure Heat Capacity (Cp,gas) | 147.19 | J/mol·K | Gas |

| Constant Pressure Heat Capacity (Cp,liquid) | 191.1 | J/mol·K | Liquid |

The energetics of reactions involving this compound, such as its formation or hydrolysis, can be computationally estimated by calculating the total energies of all reactants and products. The reaction enthalpy is then the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants.

Computational Studies on Reaction Kinetics and Thermodynamics (e.g., Transition State Theory)

Computational chemistry is extensively used to study the kinetics and thermodynamics of chemical reactions, providing detailed mechanistic insights. For amides, a reaction of fundamental importance is hydrolysis, which involves the cleavage of the robust amide bond. Transition State Theory (TST) is a cornerstone of these computational investigations.

TST postulates that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. The rate of the reaction is determined by the concentration of species at the transition state and the frequency with which they convert to products. Computationally, this involves locating the transition state structure on the potential energy surface, which is a first-order saddle point (having one imaginary vibrational frequency). The energy difference between the reactants and the transition state is the activation energy barrier (ΔEa) or, more accurately in solution, the Gibbs free energy of activation (ΔG‡).

Studies on the base-catalyzed hydrolysis of simple amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) provide a clear framework for how the hydrolysis of this compound would be modeled. nih.govacs.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is generally considered the rate-determining step. nih.govacs.org

Computational studies using a hybrid supermolecule-polarizable continuum approach have successfully calculated the free energy barriers for this rate-determining step. nih.gov These calculations show that the presence of bulky substituents on the amide can significantly affect the activation barrier. For instance, replacing the hydrogen atoms of formamide (B127407) with methyl groups hinders the approach of solvating water molecules to the attacking hydroxide ion in the transition state. nih.gov This destabilizes the transition state structure and increases the free energy barrier. nih.gov It is reasonable to predict that the bulky cyclohexyl group in this compound would have a similar, and likely more pronounced, steric effect on the reaction kinetics compared to a simple alkyl chain.

Table 2: Calculated vs. Experimental Free Energy Barriers (ΔG‡) for Base-Catalyzed Hydrolysis of Related Amides

This interactive table compares the computationally calculated free energy barriers for the rate-determining step of amide hydrolysis with experimental values for amides structurally related to the target compound. Data is sourced from theoretical studies on amide hydrolysis. nih.govacs.org

| Compound | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-Methylacetamide | 22.7 | 21.5 |

| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 |

The good agreement between the calculated and experimental values for these related amides demonstrates the predictive power of these computational methods. nih.govacs.org Applying the same theoretical framework to this compound would allow for a quantitative prediction of its hydrolysis rate and a detailed understanding of the transition state structure and the role of the cyclohexyl substituent in the reaction mechanism.

Structure Activity Relationship Sar Studies of N,n Dimethyl 3 Cyclohexyl Propanamide Analogues

Impact of N,N-Disubstitution on Amide Stability and Reactivity

The stability and reactivity of the amide bond are fundamentally influenced by the nature of the substituents on the nitrogen atom. In N,N-Dimethyl-3-(cyclohexyl)-propanamide, the presence of two methyl groups on the nitrogen atom imparts significant steric hindrance around the carbonyl carbon. fiveable.me This steric bulk shields the carbonyl group from nucleophilic attack, rendering N,N-disubstituted amides like this one less reactive compared to primary or secondary amides. fiveable.me

This reduced reactivity makes the N,N-dimethylamide group a stable functionality, less susceptible to hydrolysis and other nucleophilic acyl substitution reactions. fiveable.me The choice of alkyl groups on the nitrogen can be used to fine-tune this reactivity; bulkier substituents would further decrease the reaction rate. fiveable.me This inherent stability is a valuable property in various chemical contexts where the amide bond's integrity is paramount.

Table 1: Effect of N-Substitution on Amide Reactivity

| Amide Type | Substituents on Nitrogen | Steric Hindrance | Relative Reactivity to Nucleophilic Acyl Substitution |

| Primary Amide | Two Hydrogens | Low | High |

| Secondary Amide | One Alkyl Group, One Hydrogen | Moderate | Medium |

| Tertiary Amide (e.g., N,N-Dimethyl...) | Two Alkyl Groups (e.g., two Methyls) | High | Low |

Influence of Cyclohexyl Ring Substitutions on Molecular Interactions and Chemical Selectivity

Modifications to the cyclohexyl ring can dramatically alter the molecule's shape, polarity, and electronic distribution, thereby influencing its interactions with other molecules and its chemical selectivity. SAR studies on related cyclohexyl-containing compounds, such as noviomimetics, have demonstrated that both the position and the nature of the substituent are critical. nih.gov

For instance, introducing substituents at different positions on the cyclohexyl ring can lead to distinct biological or chemical outcomes. Research on certain complex cyclohexyl derivatives showed that changing a substituent's position from 3' to 4' resulted in a different metabolic pathway being engaged. nih.gov Similarly, the introduction of polar groups like hydroxyls (-OH) or non-polar groups like chloro (-Cl) can affect properties such as solubility and the ability to form hydrogen bonds, which in turn dictates molecular interactions. Selective chlorination at specific positions on a connected aromatic ring was found to be preferable for increasing mitochondrial respiration, while other chloro substitutions shifted activity towards glycolysis. nih.gov These findings highlight the high degree of chemical selectivity that can be achieved by strategic substitution on the cyclohexyl moiety.

Table 2: Research Findings on Cyclohexyl Ring Substitutions in Analogue Scaffolds

| Analogue Type | Substitution on Cyclohexyl Ring | Observed Effect | Reference |

| Noviomimetic Scaffold | 3'-Thioether substitution (anti-isomer) | Significantly enhanced oxidative phosphorylation. | nih.gov |

| Noviomimetic Scaffold | 4'-Substituted vs. 3'-Substituted | Altered metabolic pathway engagement. | nih.gov |

| Benzyl-linked Cyclohexyl Analogue | 2-chloro substitution on benzyl (B1604629) ring | Increased mitochondrial ATP production. | nih.gov |

| Benzyl-linked Cyclohexyl Analogue | 3- or 4-chloro substitution on benzyl ring | Significantly decreased mitochondrial ATP production. | nih.gov |

Effect of Propanamide Chain Length and Branching on Chemical Properties

For example, in a series of N,N'-di-2-(3-cyclohexyl)propanoic acid derivatives, it was found that the length of the alkyl ester chain directly correlated with lipophilicity. researchgate.net In contrast, branching on the alkyl chain had a less significant influence on this property. researchgate.net In studies of anandamide (B1667382) analogues, changing the length and branching of a terminal alkyl chain had a profound effect on biological potency. nih.gov Branching, in particular, often leads to increased potency in biological systems. nih.gov These principles suggest that modifying the propanamide chain of this compound could be a viable strategy for tuning its chemical properties.

Table 3: Impact of Chain Modification on Chemical Properties in Related Compounds

| Compound Class | Modification | Effect on Property | Reference |

| Propanediamine Derivatives | Increased length of alkyl ester chain | Higher lipophilicity (logP) values. | researchgate.net |

| Propanediamine Derivatives | Branching of alkyl ester chain | Insignificant influence on lipophilicity. | researchgate.net |

| Anandamide Analogues | Branching of the end pentyl chain | Increased in vitro and in vivo potency. | nih.gov |

| Anandamide Analogues | Altering length of the end alkyl terminus | Resulted in moderately high receptor affinities. | nih.gov |

Stereochemical Effects on Molecular Recognition and Chemical Transformations

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in molecular recognition and the efficiency of chemical transformations. For molecules containing chiral centers, such as substituted cyclohexyl rings, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different behaviors.

Research into chiral molecules often reveals a high degree of stereoselectivity in their interactions. For example, studies on certain anticancer agents have shown that one enantiomer can induce specific cellular effects, while its mirror image (the other enantiomer) has no such effect, demonstrating clear chiral selectivity in cancer cells. researchgate.net In the context of cyclohexyl-containing noviomimetics, a distinction in activity was observed between anti and syn isomers. The anti-isomer with a specific substitution pattern was found to be significantly better at enhancing cellular bioenergetics compared to other related compounds. nih.gov This implies that the specific spatial orientation of the substituents on the cyclohexyl ring is critical for effective molecular interactions, which would similarly apply to analogues of this compound undergoing stereospecific chemical transformations.

Table 4: Examples of Stereochemical Effects in Biologically Active Molecules

| Compound/Scaffold | Stereoisomers Compared | Observed Difference in Activity/Effect | Reference |

| Nickel(II) Complex | Enantiomer Ni2L3-P vs. Ni2L3-M | The 'P' enantiomer caused translocation of hTERT; the 'M' enantiomer had no such effect. | researchgate.net |

| Noviomimetic Scaffold | anti-isomer vs. syn-isomer | The anti-isomer with a 3'-thioether substitution significantly enhanced oxidative phosphorylation. | nih.gov |

Advanced Analytical Methodologies for N,n Dimethyl 3 Cyclohexyl Propanamide

Chromatographic Separations and Purity Assessment

Chromatographic techniques are paramount for separating N,N-Dimethyl-3-(cyclohexyl)-propanamide from impurities, byproducts, or other components in a mixture. Purity assessment is a critical application of these methods.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This method provides detailed information on the purity of the compound and allows for the identification of trace-level impurities.

The analysis involves vaporizing the sample and passing it through a capillary column with a carrier gas. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. For tertiary amides, mid-polarity columns are often employed. mdpi.com The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique fingerprint for identification. For N,N-dimethyl amides, a common characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which can be indicative of the compound's structure during analysis. chromforum.org

A typical GC-MS method for analyzing this compound would be developed by optimizing several parameters to achieve good separation and peak symmetry.

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., Rxi-624Sil MS) | Mid-polarity stationary phase suitable for separating amides. google.com |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |

| Carrier Gas | Helium, constant flow rate of 1.1 mL/min | Inert carrier gas compatible with MS detectors. google.com |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. google.com |

| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides structural information and high selectivity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Scan Range | 40-450 amu | Covers the expected mass range of the parent compound and its fragments. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Analytes with higher hydrophobicity are retained longer on the column. The choice of stationary phase is critical; while C18 columns are widely used, specialized phases like those with embedded amide groups (RP-Amide) can offer alternative selectivity for polar compounds, including amides. hplc.eu The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. chromatographyonline.com Adding a small amount of acid, like formic acid, to the mobile phase can improve peak shape by ensuring a consistent ionization state of the analytes and residual silanol groups on the stationary phase. biotage.com

Table 2: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | RP-Amide or C18, 4.6 x 150 mm, 3.5 µm particle size | Amide phases offer unique selectivity for amides; C18 is a robust, general-purpose alternative. hplc.eu |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. Acid modifier improves peak shape. biotage.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier; its proportion is increased to elute the analyte. chromatographyonline.com |

| Gradient Program | Start at 30% B, increase to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min | Gradient elution is effective for separating components with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlling temperature ensures reproducible retention times. huji.ac.il |

| Detection | UV at 210 nm | The amide bond exhibits UV absorbance at low wavelengths. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Thermal Analysis Techniques for Phase Transitions and Stability (e.g., TGA, DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide crucial information about its thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. A TGA curve plots mass loss versus temperature. This analysis can determine the temperature at which the compound begins to decompose. Amide compounds are generally thermally stable, with decomposition often occurring at temperatures above 160 °C, depending on the specific molecular structure. researchgate.net The degradation of amides can lead to the formation of secondary amines and other products. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. A DTA curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. Endothermic events typically include melting, boiling, and sublimation, while exothermic events often correspond to crystallization and decomposition.

Table 4: Expected Thermal Events for this compound

| Technique | Expected Event | Approximate Temperature Range | Interpretation |

|---|---|---|---|

| DTA | Melting | Endothermic Peak | Indicates the transition from solid to liquid phase. |

| TGA | Onset of Decomposition | > 200 °C | The temperature at which significant mass loss begins, indicating the limit of thermal stability. |

| TGA/DTA | Decomposition | Exothermic Peaks | Mass loss steps in TGA accompanied by exothermic peaks in DTA, corresponding to the breakdown of the molecule. Multiple steps may indicate a complex degradation pathway. |

| TGA | Final Residue | At end of heating cycle (e.g., 600 °C) | The percentage of mass remaining after complete decomposition under the specified atmosphere (e.g., nitrogen). |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound. These techniques can determine the oxidation and reduction potentials of this compound, providing insight into its electronic structure and potential for participating in electron transfer reactions.

For this compound, the N,N-dimethyl amide group is the most likely site for electrochemical activity. The anodic oxidation of tertiary amines and amides typically involves the removal of an electron from the nitrogen atom, forming a short-lived aminium radical cation. rsc.orgmmu.ac.uk This process is usually irreversible, as the radical cation can undergo subsequent rapid chemical reactions, such as deprotonation or C-N bond cleavage. tandfonline.com

A cyclic voltammetry experiment would involve scanning the potential of a working electrode and measuring the resulting current. The resulting plot, a voltammogram, would likely show an irreversible oxidation peak for this compound. The potential at which this peak occurs provides a measure of how easily the compound is oxidized.

Table 5: Parameters for Cyclic Voltammetry (CV) Redox Characterization

| Parameter | Typical Setup | Information Obtained |

|---|---|---|

| Working Electrode | Glassy Carbon or Platinum | Provides the surface for the electron transfer reaction. |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential against which the working electrode potential is measured. |

| Counter Electrode | Platinum Wire | Completes the electrical circuit. |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (TBAP) | Provides a medium with a wide potential window and sufficient conductivity. |

| Analyte Concentration | 1-10 mM | Sufficient concentration to produce a measurable current. |

| Scan Rate | 100 mV/s | Varying the scan rate can provide information about the kinetics and mechanism of the redox process. |

| Potential Range | 0 to +2.0 V (for oxidation) | Scanned to encompass the expected oxidation potential of the tertiary amide group. rsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethyl-3-(cyclohexyl)-propanamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via amidation of cyclohexyl-substituted carboxylic acids with dimethylamine derivatives. For example, coupling 3-cyclohexylpropanoic acid with dimethylamine using activating agents like TCFH (tetramethylchloroformamidinium hexafluorophosphate) in acetonitrile under nitrogen . Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize byproducts. Purity is typically verified via NMR (e.g., monitoring δ 1.22–1.58 ppm for cyclohexyl protons) and ESI/MS analysis .

Q. How is crystallographic refinement performed for structural elucidation of propanamide derivatives?

- Methodological Answer : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. High-resolution X-ray data are processed with SHELXPRO, and hydrogen atoms are added geometrically. Twinning and disorder in cyclohexyl groups require iterative refinement using restraints on bond lengths and angles. Residual electron density maps (e.g., peaks < 0.3 eÅ⁻³) validate model accuracy .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate impurities.

- TGA/DSC : Monitor thermal degradation (e.g., decomposition above 200°C for propanamides) .

- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, with periodic NMR and MS checks .

Advanced Research Questions

Q. How do chiral centers in this compound derivatives influence biological activity?

- Methodological Answer : Enantiomers (e.g., (R)- and (S)-forms) are synthesized using chiral amines or catalysts. Biological assays (e.g., Ca²⁺ mobilization in neutrophils) reveal stereoselective agonism. For example, (S)-9a showed 10-fold higher FPR2 activation than (R)-9a due to better fit in the receptor’s hydrophobic pocket . Molecular docking (e.g., Glide SP scoring in Schrödinger) identifies key interactions like π-π stacking with Trp-254 and hydrogen bonding with Asp-106 .

Q. What strategies resolve contradictions in NMR and MS data during structural characterization?

- Methodological Answer :

- NMR contradictions : Dynamic effects (e.g., cyclohexyl chair flipping) cause splitting. Use variable-temperature NMR (e.g., 298–343 K) to coalesce signals .

- MS/MS anomalies : Isotopic patterns (e.g., Cl/Br adducts) are resolved via high-resolution HRMS (mass error < 2 ppm). For example, m/z 392.1311 (calc.) vs. 392.1309 (obs.) .

Q. How is metabolic stability assessed for propanamide-based drug candidates?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .

Q. What computational methods predict binding affinities of propanamide derivatives to targets like IDO1 or FPR2?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., IDO1-BMS-986205) in explicit solvent (AMBER force field). Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR modeling : Use 3D descriptors (e.g., CoMFA) to correlate logP and steric bulk with IC₅₀ values .

Safety and Experimental Design

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .

- Ventilation : Use fume hoods (face velocity > 0.5 m/s) to avoid inhalation of aerosols .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How are structure-activity relationships (SARs) systematically explored for propanamide analogs?

- Methodological Answer :

- Library design : Vary substituents on the cyclohexyl ring (e.g., 4-fluoro, 3-pyridinyl) using parallel synthesis .

- Biological testing : Dose-response curves (EC₅₀) in cell-based assays (e.g., FPR2 activation in HL-60 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.